Cas no 3304-51-6 ((2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid)

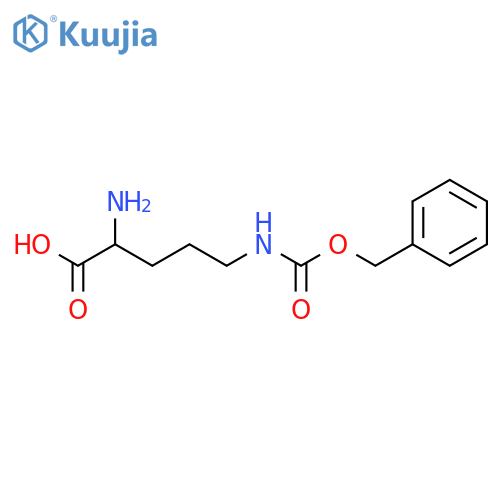

3304-51-6 structure

商品名:(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- N'-Cbz-L-ornithine

- N'-Benzyloxycarbonyl-L-ornithine

- L-Orn(Z)-OH

- (S)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid

- H-L-ORN(Z)-OH

- H-Orn(Z)-OH

- N-DELTA-CBZ-D-ORNITHINE

- (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine

- (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid 1,2-bis(phenylmethyl ester)

- (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid dibenzyl ester

- (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- (2S,4R)-N-benzyloxycarbony

- Cbz-L-Hyp-OBn

- Cbz-L-ornithine

- Cbz-L-ornithine NCA

- CTK4B9600

- H-Dapa-OH·HCl

- SureCN2678864

- (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid

- (2S)-2-amino-5-[(benzyloxycarbonyl)amino]pentanoic acid

- MFCD00037220

- (S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid

- (2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid

- Ndelta -(benzyloxycarbonyl)-L-ornithine

- N5 -benzyloxycarbonyl-ornithine

- Ornithine, N5-[(phenylmethoxy)carbonyl]-

- J-300357

- Ndelta-Cbz-L-ornithine

- 26780-55-2

- AKOS015924235

- EN300-252682

- Ndelta -Carbobenzyloxy-L-ornithine

- ndelta-benzyloxycarbonyl-l-ornithine

- AS-15974

- SCHEMBL4986552

- 3304-51-6

- NS00048947

- (2S)-2-amino-5-benzyloxycarbonylaminopentanoic acid

- VULSXQYFUHKBAN-NSHDSACASA-N

- N-

- (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid

- Q-101724

- n-delta-benzyloxycarbonyl-l-ornithine

- ?-Benzyloxycarbonyl-L-ornithine

- CS-W007898

-

- MDL: MFCD00037220

- インチ: 1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1

- InChIKey: VULSXQYFUHKBAN-NSHDSACASA-N

- ほほえんだ: N[C@@H](CCCNC(OCC1=CC=CC=C1)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 266.126657g/mol

- ひょうめんでんか: 0

- XLogP3: -1.4

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 8

- どういたいしつりょう: 266.126657g/mol

- 単一同位体質量: 266.126657g/mol

- 水素結合トポロジー分子極性表面積: 102Ų

- 重原子数: 19

- 複雑さ: 290

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.2340

- ゆうかいてん: 248-252℃

- ふってん: 492.2°C at 760 mmHg

- PSA: 101.65

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- WGKドイツ:3

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-252682-25.0g |

(2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |

3304-51-6 | 95% | 25.0g |

$56.0 | 2024-06-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY065201-100g |

Ndelta-Cbz-L-ornithine |

3304-51-6 | ≥97% | 100g |

¥693.0 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001986-5g |

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid |

3304-51-6 | 98% | 5g |

¥27 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56190-100g |

H-Orn(Z)-OH |

3304-51-6 | 100g |

¥446.0 | 2021-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62435-25g |

Ndelta-Benzyloxycarbonyl-L-ornithine, 98% |

3304-51-6 | 98% | 25g |

¥8105.00 | 2023-03-15 | |

| Enamine | EN300-252682-0.1g |

(2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |

3304-51-6 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| Fluorochem | M03132-25g |

H-Orn(Z)-OH |

3304-51-6 | 95% | 25g |

£36.00 | 2022-02-28 | |

| Fluorochem | M03132-1g |

H-Orn(Z)-OH |

3304-51-6 | 95% | 1g |

£10.00 | 2022-02-28 | |

| AAPPTec | AHO141-100g |

H-Orn(Z)-OH |

3304-51-6 | 100g |

$210.00 | 2024-07-19 | ||

| Enamine | EN300-252682-0.5g |

(2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |

3304-51-6 | 95% | 0.5g |

$21.0 | 2024-06-19 |

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid 関連文献

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

3304-51-6 ((2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid) 関連製品

- 5680-86-4(Z-Glu(OBzl)-OH)

- 2640-58-6(N2-Benzyloxycarbonyl-L-ornithine)

- 3160-59-6(N-Cbz-L-isoleucine)

- 62234-40-6((S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid)

- 35677-88-4(N-Carbobenzoxy-L-homoserine)

- 15027-14-2(Z-D-norleucine)

- 2018-66-8(N-Cbz-L-leucine)

- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)

- 2212-75-1(Z-Lys-OH)

- 2650-64-8(Z-Gln-OH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3304-51-6)(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid

清らかである:99%

はかる:500g

価格 ($):193.0